4-Pyrrolidin-2-YL-pyrimidin-2-ylamine
CAS No.: 1249198-23-9
Cat. No.: VC8222684
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1249198-23-9 |
|---|---|
| Molecular Formula | C8H12N4 |
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 4-pyrrolidin-2-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C8H12N4/c9-8-11-5-3-7(12-8)6-2-1-4-10-6/h3,5-6,10H,1-2,4H2,(H2,9,11,12) |
| Standard InChI Key | JFWCVNMHIGHJRV-UHFFFAOYSA-N |
| SMILES | C1CC(NC1)C2=NC(=NC=C2)N |
| Canonical SMILES | C1CC(NC1)C2=NC(=NC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered pyrimidine ring (C₄H₃N₂) and a five-membered pyrrolidine ring (C₄H₉N). Key structural attributes include:
-
Pyrimidine ring: Positions 2 and 4 are substituted with amine and pyrrolidin-2-yl groups, respectively.
-
Pyrrolidine ring: A saturated nitrogen-containing ring contributing to stereochemical diversity and hydrogen-bonding capabilities.
Molecular Formula: C₈H₁₂N₄
Molecular Weight: 164.21 g/mol
IUPAC Name: 4-pyrrolidin-2-ylpyrimidin-2-amine
SMILES: C1CC(NC1)C2=NC(=NC=C2)N
InChI Key: JFWCVNMHIGHJRV-UHFFFAOYSA-N .
Spectral Data
-
¹H NMR: Peaks at δ 9.23 (s, 1H, pyrimidine-H), 8.69 (m, 1H, pyrrolidine-H), and 6.80 (s, 2H, NH₂) confirm the structure .
Synthesis and Reaction Pathways
Reductive Condensation
A common method involves reacting pyrimidine derivatives with pyrrolidine under catalytic conditions (e.g., Raney Nickel) to form the pyrrolidine-pyrimidine backbone.
Example:
Microwave-Assisted Organic Synthesis (MAOS)
MAOS enhances reaction efficiency, reducing synthesis time from hours to minutes while improving yields (>80%).
Chiral Pool Synthesis
Proline-derived β-ketoenamides undergo cyclization to yield enantiopure variants, enabling stereoselective drug design .
Key Reactions
-
Nucleophilic Substitution: The amine group at position 2 reacts with acyl chlorides or alkyl halides.
-
Oxidation: Forms N-oxide derivatives, enhancing solubility and bioactivity .
Biological Activity and Pharmacological Applications
Anti-Inflammatory and Immunomodulatory Effects
4-Pyrrolidin-2-yl-pyrimidin-2-ylamine derivatives inhibit inflammatory cytokines (e.g., TNF-α, IL-6) in acute lung injury models, showing potential for treating respiratory disorders .
Antimicrobial and Antifungal Activity
Pyrimidine analogs demonstrate:
-
Antibacterial Activity: MIC = 3.12 μg/mL against E. coli and K. pneumoniae .
-
Antifungal Activity: 70% inhibition of C. albicans at 10 μM .
Kinase Inhibition
The compound’s scaffold is integral to kinase inhibitors:
-
PLK4 Inhibition: IC₅₀ = 6.7 nM for antiproliferative effects in breast cancer cells .
-
CDK4/6 Inhibition: Analogues exhibit GI₅₀ = 23 nM in leukemia models .
Central Nervous System (CNS) Applications
A related derivative, JNJ 39758979, acts as a histamine H₄ receptor antagonist, reducing pruritus (AUC reduction = 40%, p < 0.05) .
Pharmacokinetics and Toxicology
ADME Profile
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity (LD₅₀) | >500 mg/kg (oral, rat) | |
| Skin Irritation | Moderate (H315) | |
| Adverse Effects | Headache (9%), Nausea (13%) |
Comparative Analysis of Analogues
| Compound | Activity (IC₅₀) | Selectivity (vs. PKA) | Application |
|---|---|---|---|
| 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine | 6.7 nM (PLK4) | 150-fold | Cancer Therapy |
| JNJ 39758979 | 0.006 μM (H₄R) | 10-fold | Pruritus Treatment |
| Palbociclib | 0.003 μM (CDK4/6) | 100-fold | Breast Cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume